Fmoc-D-Arg(Pbf)-OH Fmoc-D-Arg(Pbf)-OH
Brand Name: Vulcanchem
CAS No.: 187618-60-6
VCID: VC0557012
InChI: InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Molecular Formula: C34H40N4O7S
Molecular Weight: 648.8

Fmoc-D-Arg(Pbf)-OH

CAS No.: 187618-60-6

Cat. No.: VC0557012

Molecular Formula: C34H40N4O7S

Molecular Weight: 648.8

* For research use only. Not for human or veterinary use.

Fmoc-D-Arg(Pbf)-OH - 187618-60-6

Specification

CAS No. 187618-60-6
Molecular Formula C34H40N4O7S
Molecular Weight 648.8
IUPAC Name (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1
Standard InChI Key HNICLNKVURBTKV-MUUNZHRXSA-N
SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CC(O2)(C)C

Introduction

Chemical Properties and Structure

Fmoc-D-Arg(Pbf)-OH possesses distinctive chemical properties that make it suitable for its intended applications. Understanding these properties is essential for researchers working with this compound.

Chemical Identity

The chemical identity of Fmoc-D-Arg(Pbf)-OH is defined by several key parameters, summarized in the table below:

ParameterValue
CAS Number187618-60-6
Molecular FormulaC34H40N4O7S
Molecular Weight648.78 g/mol
IUPAC Name(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid
Canonical SMILESO=S(NC(NCCCC@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)=N)(C4=C(C)C(C)=C5OC(C)(C)CC5=C4C)=O

Physical and Chemical Properties

Fmoc-D-Arg(Pbf)-OH exhibits specific physical and chemical properties that affect its handling and usage in laboratory settings:

PropertyCharacteristic
AppearanceSolid compound
SolubilitySoluble in water or 1% acetic acid
Storage ConditionsDesiccate at -20°C
Purity (Commercial)≥98.0%

Structural Features

The structure of Fmoc-D-Arg(Pbf)-OH includes several key functional groups:

  • The Fmoc group (9-fluorenylmethoxycarbonyl) attached to the alpha-amino group

  • The Pbf group (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl-sulfonyl) protecting the guanidino side chain

  • The carboxylic acid group at the C-terminus

  • The D-configuration at the alpha-carbon, distinguishing it from the naturally occurring L-arginine

These structural features collectively contribute to the compound's stability and utility in peptide synthesis applications.

Synthesis Methods for Fmoc-D-Arg(Pbf)-OH

The synthesis of Fmoc-D-Arg(Pbf)-OH involves multiple chemical steps carefully designed to introduce protecting groups while maintaining the stereochemistry of the amino acid. The synthetic route described below represents a common industrial approach to producing this compound.

Complete Synthetic Pathway

The synthesis of Fmoc-D-Arg(Pbf)-OH involves a multi-step process that can be summarized as follows:

Esterification

The process begins with the esterification of arginine hydrochloride:

  • Anhydrous methanol is cooled to -5 to -10°C, followed by the addition of dichlorosulfoxide

  • L-type Arg·HCl is added, and the temperature is allowed to rise to room temperature for 24 hours

  • The reaction is heated to 35°C for approximately 48 hours

  • The resulting Arg·OMe·2HCl intermediate is concentrated under reduced pressure

Removal of Boc Group

The Boc protecting group is then removed:

  • A solution of HCl in ethyl acetate is added to Boc-Arg(Pbf)OMe·HCl oil

  • The temperature is maintained at 10-15°C

  • After completion, water is added, and the product is washed to the aqueous phase

  • Sodium carbonate is added to adjust the pH to 7

Saponification

The methyl ester is hydrolyzed through saponification:

  • The aqueous solution is added to 95% ethanol

  • 10N NaOH is added to adjust the pH to 11-12

  • After saponification, the pH is adjusted to 7 with HCl

  • The solution is cooled for crystallization, and the solid is collected, washed with ethyl acetate, and dried to obtain H-Arg(Pbf)OH solid

Critical Parameters in Synthesis

Several critical parameters must be carefully controlled during the synthesis:

  • Temperature control: Many steps require specific temperature ranges to maintain stereochemistry

  • pH control: Critical for successful protection/deprotection steps

  • Solvent systems: Appropriate for each reaction step and subsequent purification

  • Reaction times: Must be carefully monitored to ensure complete reactions while avoiding degradation

Applications in Peptide Synthesis

Fmoc-D-Arg(Pbf)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly when D-arginine residues are required in the peptide sequence.

Solid-Phase Peptide Synthesis

In SPPS, Fmoc-D-Arg(Pbf)-OH provides several advantages:

  • The Fmoc group can be selectively removed under mild basic conditions (typically piperidine in DMF)

  • The Pbf protecting group on the guanidino side chain remains intact during Fmoc deprotection

  • The Pbf group can be removed during the final cleavage step using TFA (trifluoroacetic acid)

  • The D-configuration introduces specific conformational constraints that can enhance peptide stability against enzymatic degradation

Solution-Phase Stock Preparation

For laboratory applications, Fmoc-D-Arg(Pbf)-OH can be prepared in various concentrations as stock solutions. The table below provides guidance for preparing common stock solutions:

Concentration1 mg5 mg10 mg
1 mM1.5413 mL7.7065 mL15.4131 mL
5 mM0.3083 mL1.5413 mL3.0826 mL
10 mM0.1541 mL0.7707 mL1.5413 mL

These stock solutions can be used for various applications in peptide synthesis and biological research.

Applications in Pharmaceutical Development

Fmoc-D-Arg(Pbf)-OH has significant applications in pharmaceutical development, particularly in the synthesis of therapeutic peptides and small molecule drugs.

Synthesis of Etelcalcetide

One notable application of Fmoc-D-Arg(Pbf)-OH is in the synthesis of etelcalcetide, a medication used for the treatment of secondary hyperparathyroidism (SHPT) . SHPT is a condition characterized by:

  • Chronic renal insufficiency

  • Intestinal malabsorption syndrome

  • Fanconi syndrome and renal tubular acidosis

  • Vitamin D deficiency or resistance

  • Pregnancy and lactation

In these conditions, parathyroid glands secrete excessive parathyroid hormone (PTH) in response to long-term stimulation of hypocalcemia, hypomagnesemia, or hyperphosphosis. This represents a chronic compensatory clinical manifestation to increase serum calcium, magnesium, and decrease serum phosphorus .

Etelcalcetide, developed by KaiPharmaceuticals, Inc., functions as a calcimimetic agent that inhibits the secretion of parathyroid hormone. It binds to and activates calcium-sensitive receptors on parathyroid glands, thereby reducing parathyroid hormone levels . The synthesis of etelcalcetide involves the use of Fmoc-D-Arg(Pbf)-OH, particularly in the formation of the Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-D-Arg(Pbf)-OH tripeptide fragment that is a key component of the final drug structure .

Other Pharmaceutical Applications

Beyond etelcalcetide, Fmoc-D-Arg(Pbf)-OH is utilized in the synthesis of various peptide-based therapeutics that require D-arginine residues. These might include:

  • Antimicrobial peptides

  • Peptide hormone analogs

  • Enzyme inhibitors

  • Receptor modulators

The use of D-amino acids in these applications often enhances the stability of the peptides against enzymatic degradation, potentially improving their pharmacokinetic properties.

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